

SDH-IN-7: Core Specifications

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Compound Focus: Sdh-IN-7

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The table below summarizes the key physicochemical and biological data for **SDH-IN-7**, which is crucial for planning your experiments [1].

Property	Specification
Molecular Formula	$C_{18}H_{15}Cl_3F_3N_3O$
Molecular Weight	452.69 g/mol
Biological Activity	Potent Succinate Dehydrogenase (SDH) inhibitor
IC ₅₀	26 nM (against porcine SDH)
Appearance	Solid
Storage (Powder)	-20°C for 3 years; 4°C for 2 years
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month

Experimental Guidance & Inferred Challenges

While explicit troubleshooting data is unavailable, the provided solubility and storage information allows for inference of common experimental challenges.

Solubility & Solution Preparation

SDH-IN-7 is described as having potentially low water solubility. The manufacturer recommends first attempting to dissolve it in **DMSO**, and if unsuccessful, trying other solvents like water, ethanol, or DMF [1].

- Potential Issue: Low solubility leading to precipitate formation or inaccurate dosing.
- Recommended Protocol:
 - Use a minute amount of product for solubility testing to avoid waste.
 - Prepare a concentrated stock solution in DMSO (e.g., 10-20 mM) and sonicate if necessary.
 - Dilute this stock solution into your assay buffer immediately before use. The manufacturer provides multiple potential formulations for *in vivo* studies, such as mixtures of DMSO, PEG300, Tween 80, and saline [1].

Sample Storage & Stability

- Potential Issue: Compound degradation leading to loss of efficacy and inconsistent results.
- Recommended Protocol:
 - **Stock Solutions:** Aliquot the prepared DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C based on the required stability period [1].
 - **Working Solutions:** Prepare fresh working dilutions for each experiment whenever possible.

Understanding the Biological Target: Succinate Dehydrogenase (SDH)

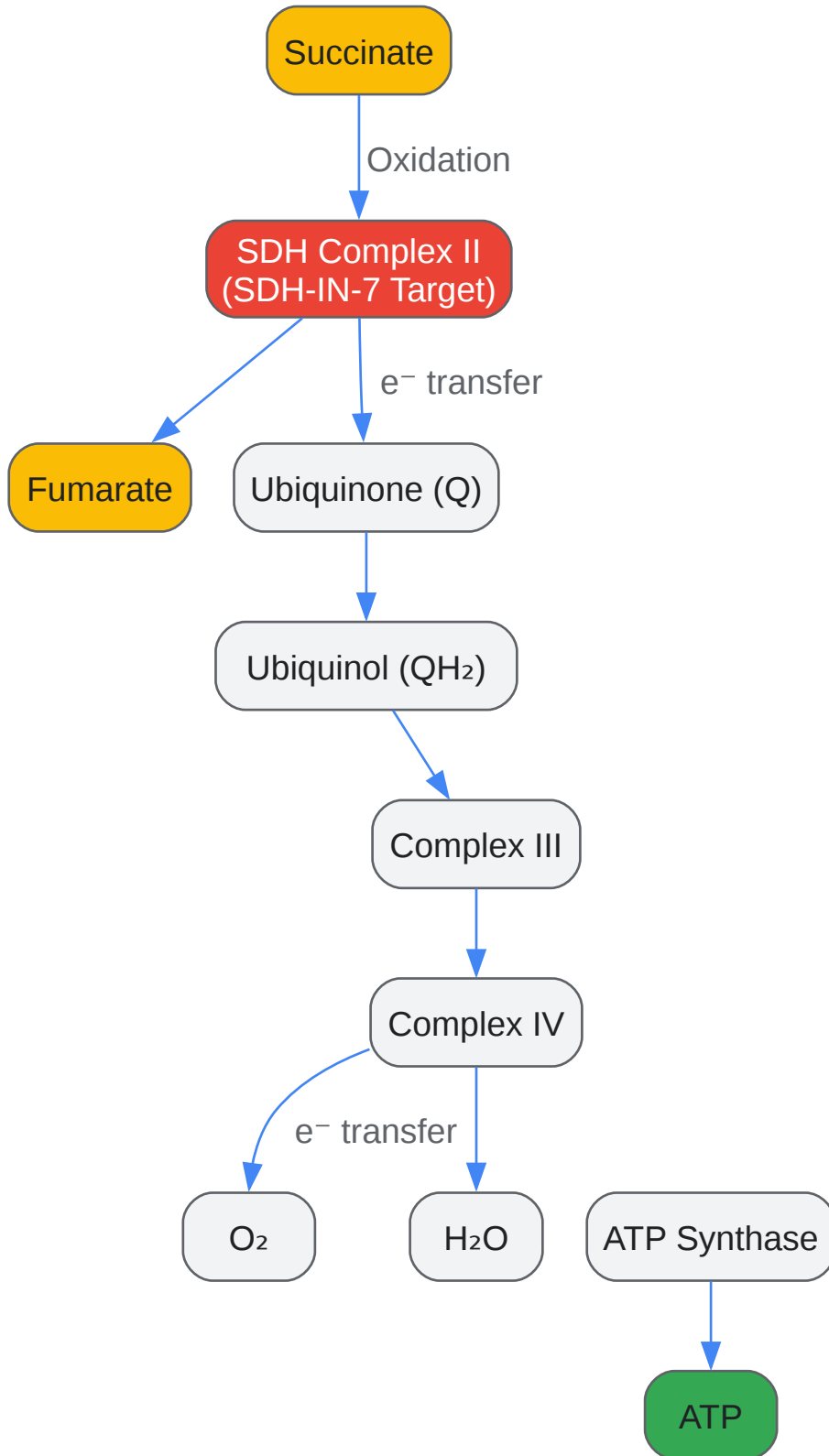
SDH-IN-7 targets Succinate Dehydrogenase (SDH), also known as Mitochondrial Complex II. Understanding this enzyme's role is key to designing relevant experiments [2] [3].

- **Dual Function:** SDH is a critical enzyme located in the inner mitochondrial membrane. It uniquely participates in both the **Tricarboxylic Acid (TCA) Cycle** (Krebs cycle) and the **Electron Transport Chain (ETC)** [3].
- **In the TCA Cycle:** It catalyzes the oxidation of succinate to fumarate [3].
- **In the ETC:** It transfers the derived electrons (via FAD) through iron-sulfur clusters to reduce ubiquinone to ubiquinol [2] [3].
- **Consequence of Inhibition:** By inhibiting SDH, **SDH-IN-7** disrupts both cellular energy production via ATP synthesis and the metabolic flux of the TCA cycle. Mutations or malfunctions in SDH subunits

are linked to diseases, including certain cancers and neurodegenerative conditions, highlighting its physiological importance [2].

The following diagram illustrates the position and function of SDH within the mitochondrial respiratory chain, showing how its inhibition disrupts energy production.

SDH Role in Electron Transport Chain



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Pathways for Further Investigation

Given the limited specific data available, here are steps to acquire more detailed information:

- **Consult the Primary Literature:** The original research article cited for **SDH-IN-7** is "Structure-Based Discovery of New Succinate Dehydrogenase Inhibitors via Scaffold Hopping Strategy" by Yuan-Hui Huang et al. in the *Journal of Agricultural and Food Chemistry* (2023). Locating this paper may provide experimental details not included in the product listing [1].
- **Contact the Manufacturer Directly:** The vendor, peptidedb@qq.com, may have unpublished technical data, recommended protocols, or insights from other researchers [1].
- **General SDH Assay Protocols:** While not specific to **SDH-IN-7**, you can adopt standard SDH enzyme activity assays. These typically monitor the reduction of an electron acceptor (like DCIP) or the change in absorbance as succinate is converted to fumarate, in the presence of the inhibitor.

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References

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